molecular formula C11H20N2O3 B1452641 1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid CAS No. 1018573-51-7

1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid

Cat. No. B1452641
M. Wt: 228.29 g/mol
InChI Key: DCMBHCSWZAVBIX-UHFFFAOYSA-N
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Description

“1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 . It is also known by its IUPAC name, "1-[(isobutylamino)carbonyl]-3-piperidinecarboxylic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H20N2O3/c1-8(2)6-12-11(16)13-5-3-4-9(7-13)10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)" . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid, have demonstrated inhibition effects on microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered for fermentative production of biorenewable chemicals. These acids impact microbial cell membranes and internal pH, affecting their fermentation efficiency. Understanding these inhibitory mechanisms is crucial for developing robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Anticancer Potentials of Carboxylic Acid Derivatives

Studies have shown that derivatives of carboxylic acids, including cinnamic acid and its analogues, exhibit significant anticancer activity. These derivatives engage various reactive sites on the phenyl ring, offering promising pathways for medicinal research in cancer therapy. Their chemical flexibility allows for the synthesis of compounds with targeted antitumor efficacy, highlighting the potential of carboxylic acid derivatives in cancer treatment (De, Baltas, & Bedos-Belval, 2011).

Drug Synthesis and Biomass-derived Chemicals

Levulinic acid (LEV), derived from biomass, illustrates the versatility of carboxylic acids in drug synthesis. LEV and its derivatives serve as precursors for various drugs, showcasing the role of carboxylic acids in developing cost-effective and cleaner drug synthesis methods. This approach underlines the potential of biomass-derived carboxylic acids in medicine, demonstrating their role in creating sustainable pharmaceuticals (Zhang et al., 2021).

Solvent Applications in Extraction Processes

The extraction of carboxylic acids from aqueous solutions has been improved through the development of new solvents, including ionic liquids. These advancements are vital for recovering carboxylic acids used as precursors in bio-based plastics production, illustrating the importance of solvent innovation in enhancing the efficiency of carboxylic acid recovery and its practical applications in industrial processes (Sprakel & Schuur, 2019).

Safety And Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid” are not available, research into piperidine and its derivatives continues to be a promising field, particularly in the development of new anticancer drugs .

properties

IUPAC Name

1-(2-methylpropylcarbamoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(2)6-12-11(16)13-5-3-4-9(7-13)10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMBHCSWZAVBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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